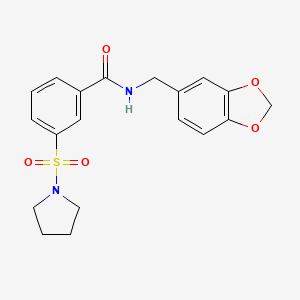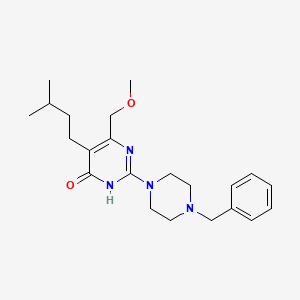![molecular formula C19H22N4O2 B6073086 (1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6073086.png)
(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol, also known as IPMP or 5-IT, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of phenylpiperazine derivatives and has been found to possess a range of pharmacological properties.
Wirkmechanismus
The exact mechanism of action of (1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been found to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and GABA.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to decrease the levels of corticosterone, a stress hormone, and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been found to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, its use in lab experiments is limited by its complex mechanism of action and the need for further research to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol. One area of research is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of depression and anxiety. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of (1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol involves the reaction of 5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid with piperidine and formaldehyde. The resulting product is then purified and crystallized to obtain pure this compound. The chemical structure of this compound has been confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)methanol has been studied extensively in scientific research for its potential therapeutic applications. It has been found to possess a range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-13-16-6-3-4-9-23(16)19(25)17-11-15(20-21-17)12-22-10-8-14-5-1-2-7-18(14)22/h1-2,5,7-8,10-11,16,24H,3-4,6,9,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUJQOCXTUAJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6073006.png)
![1-(3-chlorobenzyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6073031.png)
![N-allyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6073045.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-chlorobenzamide](/img/structure/B6073052.png)
![3-(2-oxo-2-{3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}ethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6073062.png)
![1'-(4-methoxy-2,3-dimethylbenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6073069.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6073091.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(3-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6073098.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6073102.png)

![methyl 2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6073106.png)
![2-(3-butenoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073111.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B6073116.png)
